3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a methoxy group attached to a benzylidene moiety, which is further connected to an indole core.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been shown to inhibit nitric oxide production related to inflammation, suppress the production of TNF-α and IL-6 in a concentration-dependent manner, and inhibit mRNA expression .
Biochemical Pathways
It’s known that some indole derivatives can significantly inhibit lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways .
Pharmacokinetics
It’s known that the e/z isomerization of 3-benzylideneindolin-2-ones, a class of compounds that includes 3-(3-methoxybenzylidene)indolin-2-one, can be influenced by factors such as solvents, temperature, and light sources .
Result of Action
It’s known that some indole derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
3-(3-Methoxybenzylidene)indolin-2-one has been found to interact with acetylcholine esterase (AChE), an enzyme crucial for nerve function . This interaction suggests that 3-(3-Methoxybenzylidene)indolin-2-one could potentially influence biochemical reactions involving this enzyme.
Cellular Effects
In terms of cellular effects, 3-(3-Methoxybenzylidene)indolin-2-one has been shown to exhibit anti-inflammatory activity . It inhibits the production of nitric oxide, a molecule involved in inflammation, and suppresses the production of TNF-α and IL-6, two key cytokines in the inflammatory response .
Molecular Mechanism
The molecular mechanism of 3-(3-Methoxybenzylidene)indolin-2-one involves its interaction with AChE, where it acts as an inhibitor This inhibition could potentially alter gene expression and affect various cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of 3-methoxybenzaldehyde with 1,3-dihydro-2H-indol-2-one under basic conditions. A common method is the Claisen-Schmidt condensation, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches such as mechanochemistry, which involves grinding the reactants together without the use of solvents, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one
- 3-(3-Ethoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- 3-(3-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one
Uniqueness
3-(3-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological effects compared to its analogs .
Properties
IUPAC Name |
(3Z)-3-[(3-methoxyphenyl)methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-12-6-4-5-11(9-12)10-14-13-7-2-3-8-15(13)17-16(14)18/h2-10H,1H3,(H,17,18)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRZFGCBDUQDNL-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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